4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
Overview
Description
4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine atom attached to a benzene ring, which is further connected to a triazole ring through an ethyl chain. The presence of the triazole ring is significant as it is a common pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzene derivative with the triazole ring through an ethyl chain. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with protein receptors, modulating their function. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
- 4-Fluoro-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
- 4-Iodo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
Uniqueness
4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(1,2,4-triazol-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-3-1-9(2-4-10)11(17)14-5-6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEZLONABFGYJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=NC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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